Dibenzylbutane vs. Dibenzocyclooctadiene Scaffold
Schineolignin B is a dibenzylbutane lignan, whereas the predominant bioactive lignans in Schisandra chinensis (e.g., schisandrin B, gomisin N) belong to the dibenzocyclooctadiene class. This scaffold-level distinction is confirmed by NMR analysis and is invariant across isolation batches [1]. The dibenzylbutane skeleton lacks the axial chirality and rigidified biaryl system of dibenzocyclooctadienes, resulting in a distinct molecular topology that precludes direct functional substitution [2].
| Evidence Dimension | Lignan carbon skeleton type |
|---|---|
| Target Compound Data | Dibenzylbutane (1,4-diaryl-2,3-dimethylbutane) |
| Comparator Or Baseline | Schisandrin B: dibenzocyclooctadiene (biaryl cyclooctadiene) |
| Quantified Difference | Qualitative: different skeleton class; no quantitative structural similarity metric applicable |
| Conditions | Structural elucidation by 1D/2D NMR and HR-MS; original isolation from S. chinensis fruit |
Why This Matters
For procurement, scaffold identity is the primary determinant of biological target engagement; selecting a dibenzocyclooctadiene lignan as a 'Schisandra reference' will not replicate the SAR of Schineolignin B.
- [1] Nortriterpenoids and Lignans from the Fruit of Schisandra chinensis. Chemical and Pharmaceutical Bulletin, 2010, 58(12), 1606–1611. View Source
- [2] Lignans: Chemical and Biological Properties. In: Natural Products, Springer, 2013, pp. 2135–2182. View Source
